molecular formula C15H10Cl2N2OS B2580339 2,4-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 330677-91-3

2,4-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2580339
CAS No.: 330677-91-3
M. Wt: 337.22
InChI Key: TZXIVFNVWDZAAS-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a specialized research chemical based on a benzothiazole scaffold, a structure of significant interest in medicinal chemistry and materials science. The molecular architecture incorporates an imine (C=N) bond adjacent to the thiazole ring, a feature known in related compounds to allow for chelation with various metal ions, making this compound a candidate for developing catalytic systems or functional materials . Furthermore, the 2,4-dichlorobenzamide moiety is a common pharmacophore found in compounds with diverse biological activities. Schiff base derivatives containing thiazole rings have been extensively studied for their potential biological activities, including antimicrobial and anticancer properties . This combination of features makes this benzamide a valuable intermediate for researchers investigating structure-activity relationships in drug discovery, particularly in the synthesis of new heterocyclic compounds for biological evaluation. It is also suited for fundamental research in crystal engineering and supramolecular chemistry, as similar molecules are known to form stable crystal structures stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-19-12-4-2-3-5-13(12)21-15(19)18-14(20)10-7-6-9(16)8-11(10)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXIVFNVWDZAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 2-amino-3-methylbenzothiazole under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of benzamides, including this compound, often employs high-throughput methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

2,4-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Core Structure Substituents/Modifications Biological Target
Target Compound Benzothiazole 2,4-Dichlorobenzoyl, 3-methyl DHFR
2,4-Dichloro-N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-Yl)Amino)Ethyl)Benzamide Thiadiazole Trichloroethyl, phenylamino DHFR
(Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-Ylidene]-4-Methyl-Benzamide Dihydrothiazole 2-Methoxyphenyl, 4-methylbenzoyl Not specified
N-(2-Aminoethyl)-2,4-Dichloro-N-(4-Chlorophenyl)Benzamide Benzamide with aminoalkyl 4-Chlorophenyl, 2-aminoethyl Trypanosoma brucei
  • Benzothiazole vs. Thiadiazole Cores : The target compound’s benzothiazole core may enhance π-π stacking in DHFR’s hydrophobic pocket compared to thiadiazole derivatives. However, the thiadiazole analog in exhibits stronger DHFR binding (∆G = −9.0 kcal/mol vs. reference compounds), attributed to its trichloroethyl group and hydrogen-bonding capacity.
  • In contrast, the methoxyphenyl group in may reduce steric hindrance but lacks DHFR-targeting moieties.

Table 3: DHFR Inhibition and Binding Parameters

Compound ∆G (kcal/mol) Hydrogen Bonds (Å) Enzymatic Activity
Target Compound −9.0 Asp 21 (3.1), Ser 59 (2.8), Tyr 22 (3.2) Potent DHFR inhibitor
Reference DHFR Inhibitors (e.g., Methotrexate) −10.5 Multiple (<2.5 Å) Clinical use
2-Bromo-N-(2,3-Dihydro-1,5-Dimethyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-Yl)Benzamide Not reported Electrostatic stabilization Anti-inflammatory
  • The target compound’s ∆G (−9.0 kcal/mol) is competitive with clinical DHFR inhibitors like methotrexate (−10.5 kcal/mol) but requires optimization for tighter hydrogen bonds (<3.0 Å) . Pyrazole-based benzamides lack direct DHFR activity but stabilize via hydrogen bonding, suggesting scaffold versatility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.